N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-21(14-8-9-18-19(11-14)27-12-22-18)23-15-5-3-4-13(10-15)20-24-16-6-1-2-7-17(16)25-20/h1-12H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAXOCUXZDNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization and coupling processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that related benzimidazole compounds can inhibit cell proliferation in various cancer cell lines. A systematic review of the literature shows that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Table 1: IC50 Values of Related Compounds in Cancer Cell Lines
| Compound | MCF-7 (µM) | CAMA-1 (µM) | HCC1954 (µM) | SKBR-3 (µM) |
|---|---|---|---|---|
| Compound A | 0.30 | 0.16 | 0.51 | 0.09 |
| Compound B | 157.4 | 139 | 157.2 | 93.08 |
| N-(3-(1H-benz... | TBD | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be established.
The proposed mechanisms include inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Benzimidazole derivatives have also shown promising antimicrobial activity against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes within microbial cells.
In vitro studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for development into therapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has been investigated through various models, demonstrating its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular assays . This suggests a possible role in treating conditions characterized by chronic inflammation.
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies involving coupling reactions between benzimidazole derivatives and thiazole carboxamides under mild conditions. Recent advancements highlight the use of environmentally friendly solvents and catalysts to enhance yields and reduce reaction times .
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on the efficacy of benzimidazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this compound resulted in increased apoptotic cells compared to untreated controls .
Case Study 2: Antimicrobial Activity Against Resistant Strains
Another investigation focused on the antimicrobial effects of this compound against multi-drug resistant strains of E. coli. The results indicated that the compound exhibited potent activity with an MIC value significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neuropilin-1 Antagonists (Benzimidazole-Based Inhibitors)
- Example Compound : N-((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide (from ).
- Structural Differences :
- Heterocyclic Core : The target compound uses a benzothiazole, whereas the comparator employs a dihydrodioxine ring.
- Linker : Carbamothioyl (C=S) vs. carboxamide (C=O) in the target.
- Functional Impact : The thioamide group in the comparator may reduce metabolic stability compared to the carboxamide, while the dihydrodioxine ring could enhance solubility .
Aromatic Amide-Substituted Benzimides
- Example Compound : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (Compound 11, ).
- Structural Differences: Linker: Propenoyl spacer (C=C-O) vs. direct phenyl linkage in the target. Substituents: Methoxyphenyl vs. unsubstituted phenyl in the target.
- However, the methoxy group may introduce steric hindrance .
Sulfonamide-Functionalized Benzothiazoles
- Example Compound : 2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 25, ).
- Structural Differences: Substituents: Phenylsulfonamido vs. benzimidazolylphenyl in the target. Core Modifications: Acetamido at position 2 vs.
- Functional Impact : The sulfonamide group enhances solubility but may reduce membrane permeability compared to the hydrophobic benzimidazole .
Indole-Benzoimidazole Hybrids
- Example Compound : 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(3-(1H-indol-3-yl)acryloyl)phenyl)acetamide (Compound 6a, ).
- Structural Differences :
- Linker : Thioacetamide (S-CH2-C=O) vs. carboxamide in the target.
- Hybrid Core : Indole-acryloyl vs. benzothiazole in the target.
Comparative Data Table
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
Chemical Structure:
The compound features a benzimidazole moiety fused with a thiazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:
IUPAC Name:
this compound
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 25.72 ± 3.95 |
| U87 (glioblastoma) | 45.2 ± 13.0 |
| LNCaP (prostate) | 11.2 ± 0.13 |
The compound was shown to induce apoptosis in MCF-7 cells, suggesting a mechanism that may involve the activation of apoptotic pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values were measured as follows:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Bacillus subtilis | 300 |
| Escherichia coli | 200 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and microbial resistance. Notably, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 25.91 ± 0.77 |
| COX-2 | 3.11 ± 0.41 |
This inhibition suggests potential anti-inflammatory properties, which could be beneficial in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The benzimidazole moiety enhances binding affinity to these targets, leading to inhibition of their activity and subsequent biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzimidazole and thiazole rings can significantly affect potency and selectivity against various biological targets.
Key Findings:
- Substitutions at the 6-position of the thiazole ring enhance anticancer activity.
- Variations in the phenyl group attached to the benzimidazole can improve enzyme inhibition efficacy.
- The presence of electron-withdrawing groups increases lipophilicity, potentially enhancing bioavailability.
Case Studies
-
In Vivo Studies:
A study involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to untreated controls . -
Clinical Relevance:
The compound's dual action as an anticancer and antimicrobial agent positions it as a candidate for combination therapies that target both cancer and infection-related complications in patients undergoing chemotherapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide?
- The synthesis typically involves multi-step reactions, starting with the formation of benzimidazole and benzothiazole precursors. For example, a Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent can efficiently yield fused imidazo-thiazole derivatives (yields: 90–96%) . Another approach replaces pyridine rings with methylene groups to enhance bioactivity, followed by coupling reactions to introduce substituents . Copper-catalyzed three-component reactions with sulfonyl azides and terminal alkynes are also effective for forming benzimidazole-thiazole hybrids .
Q. How is the compound characterized to confirm structural integrity?
- Analytical techniques include 1H/13C NMR spectroscopy to verify functional groups and connectivity, mass spectrometry (MS) for molecular weight confirmation, and thin-layer chromatography (TLC) to monitor reaction progress . Melting points are recorded using electrothermal apparatuses to assess purity .
Q. What preliminary biological assays are used to evaluate its activity?
- Initial screening focuses on antimicrobial activity (e.g., antifungal, antibacterial) using agar diffusion or microdilution assays . Anticancer potential is assessed via cytotoxicity tests (e.g., MTT assay) against cancer cell lines, with structural analogs showing IC50 values in the micromolar range .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Key modifications include:
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhances antimicrobial activity by 30–50% .
- Heterocycle replacement : Replacing pyridine with a methylene group improves solubility and bioavailability .
- Hybrid scaffolds : Combining benzimidazole and benzothiazole moieties increases target specificity, as seen in analogs with IC50 < 10 µM against kinase enzymes .
Q. How to resolve contradictions in reported bioactivity data?
- Discrepancies may arise from assay conditions (e.g., pH, serum content) or cellular models. For example:
- Antifungal activity : Variations in MIC values (e.g., 2–16 µg/mL) against Candida albicans can be addressed by standardizing inoculum size and growth media .
- Cytotoxicity : Conflicting IC50 data may require cross-validation using orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .
Q. What strategies improve synthetic yield and scalability?
- Solvent-free conditions : Friedel-Crafts acylation with Eaton’s reagent reduces side reactions and achieves >90% yield .
- Catalyst optimization : Copper iodide (CuI) in acetonitrile enhances coupling efficiency for benzimidazole intermediates (70–85% yield) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity .
Q. How to design experiments to probe the compound’s mechanism of action?
- Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorescence polarization .
- Molecular docking : Predict binding affinity to targets like EGFR or tubulin (e.g., Glide score: −9.2 kcal/mol) .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes to assess stability and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
